N'-(2,4-Dimethylphenyl) Vortioxetine-d8
Description
Properties
Molecular Formula |
C₂₆H₂₂D₈N₂S |
|---|---|
Molecular Weight |
410.64 |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing N 2,4 Dimethylphenyl Vortioxetine D8
Role as an Internal Standard in Quantitative Bioanalysis
N'-(2,4-Dimethylphenyl) Vortioxetine-d8 is primarily utilized as an internal standard (IS) in the quantitative analysis of vortioxetine (B1682262). jgtps.com An ideal internal standard is a substance that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. amazonaws.com Because Vortioxetine-d8 is chemically identical to vortioxetine, save for the replacement of eight hydrogen atoms with deuterium (B1214612), it co-elutes with the analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. amazonaws.comtexilajournal.com This near-identical behavior allows it to compensate for variations that can occur during sample preparation, injection, and analysis, such as extraction losses and instrument variability. texilajournal.com Its distinct mass-to-charge ratio (m/z), due to the heavier deuterium isotopes, allows the mass spectrometer to detect it separately from the non-deuterated vortioxetine. jgtps.comamazonaws.com A study aimed at developing a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for vortioxetine in human serum specifically selected vortioxetine-d8 as the internal standard to ensure accuracy and reproducibility. jgtps.com
Principles of Isotope Dilution Mass Spectrometry in Research
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a substance in a sample. rsc.orgosti.gov The method relies on altering the natural isotopic composition of the analyte in the sample by adding a known amount of an isotopically enriched standard, often referred to as a "spike." osti.gov In this context, this compound acts as the spike for the quantification of vortioxetine.
The core principle involves adding a precisely measured quantity of the deuterated internal standard to a known volume or mass of the sample before any processing steps like extraction or purification. osti.gov The stable isotope-labeled standard and the native analyte are assumed to be chemically indistinguishable throughout the sample preparation process, meaning any loss of analyte will be accompanied by a proportional loss of the standard. amazonaws.com After processing, the sample is analyzed by mass spectrometry, which measures the ratio of the native analyte to the isotopic standard. osti.gov Because the amount of added standard is known, this measured ratio allows for the precise calculation of the original concentration of the analyte in the sample, effectively correcting for procedural losses and variations in instrument response. rsc.org This approach is considered a gold standard because it can yield highly accurate and precise measurements with minimal uncertainty. rsc.org
Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for quantifying drugs in biological fluids due to its high sensitivity and specificity. jgtps.com this compound is instrumental in the development of such methods for vortioxetine. In a typical LC-MS/MS assay, the protonated parent ions of both vortioxetine and its d8-internal standard are selected in the first quadrupole (Q1) of the mass spectrometer. These ions are then fragmented, and specific product ions are monitored in the third quadrupole (Q3).
One validated method reported the following mass transitions:
Vortioxetine: m/z 299.2 → 150.1 jgtps.com
Vortioxetine-d8 (IS): m/z 307.2 → 153.10 jgtps.com
This specificity ensures that the instrument is monitoring only the compounds of interest. The use of Vortioxetine-d8 ensures that any variability during the process, from sample extraction to ionization, affects both the analyte and the standard equally, leading to a highly reliable quantification. texilajournal.com Researchers have successfully developed and validated LC-MS/MS methods for vortioxetine in various biological matrices, demonstrating the effectiveness of using a stable isotope-labeled internal standard to achieve the required precision and accuracy. jgtps.comsci-hub.se
Application in Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
While LC-MS/MS is the predominant technique for analyzing compounds like vortioxetine, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical method. However, its application is generally limited to analytes that are volatile and thermally stable. Vortioxetine, being a relatively large and complex molecule, is not inherently suitable for GC-MS analysis without chemical modification (derivatization) to increase its volatility.
Should a GC-MS method be developed, this compound would, in principle, serve the same crucial role as an internal standard. The principles of isotope dilution would still apply. The deuterated standard would be added to the sample prior to extraction and derivatization. As it undergoes these steps alongside the native analyte, it would compensate for inconsistencies in reaction efficiency and sample loss. In the mass spectrometer, it would be distinguished by its higher mass, allowing for accurate quantification based on the ratio of the analyte to the standard. However, due to the suitability of LC-MS/MS for such analytes, the use of GC-MS for vortioxetine quantification is not commonly reported in scientific literature. jgtps.comsci-hub.senih.gov
Development and Validation of Robust Quantification Assays in Biological Matrices (Non-Human)
The validation of bioanalytical methods is essential to ensure their reliability for research applications. The use of this compound is central to developing and validating robust assays for vortioxetine in non-human biological matrices, such as rat plasma. sci-hub.se Validation procedures, often following guidelines from regulatory bodies, assess various parameters to confirm that the method is fit for its intended purpose. sci-hub.senih.gov
A study involving the simultaneous quantification of vortioxetine and its metabolite in rat plasma utilized a stable isotope-labeled internal standard to ensure the method's robustness. sci-hub.se The validation covered selectivity, linearity, precision, accuracy, recovery, and stability, demonstrating that the assay was reliable for pharmacokinetic studies in rats. sci-hub.se
Matrix Effects and Signal Suppression/Enhancement Mitigation
A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect." myadlm.org This phenomenon occurs when co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. chromatographyonline.com This can severely compromise the accuracy and precision of the quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. chromatographyonline.comreddit.com Because the deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it is affected by matrix interferences in the same way as the native compound. texilajournal.com Therefore, even if the absolute signal for both the analyte and the standard is suppressed or enhanced, their ratio remains constant. This consistent ratio allows for accurate quantification despite the presence of matrix effects. Validation studies for vortioxetine have confirmed the absence of significant matrix effects when a deuterated internal standard is employed, with results meeting the acceptance criteria. sci-hub.se
Selectivity, Linearity, and Precision Assessment
The validation of a bioanalytical method rigorously assesses its selectivity, linearity, and precision.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components. sci-hub.se In assays using this compound, selectivity is demonstrated by analyzing blank matrix samples from multiple sources to ensure no interfering peaks are present at the retention times of the analyte and the internal standard. sci-hub.se
Linearity defines the range over which the assay is accurate and precise. Calibration curves are generated by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, is required. A validated LC-MS/MS method for vortioxetine using its d8-labeled standard demonstrated excellent linearity over a specific concentration range. jgtps.com
Precision measures the closeness of repeated measurements. It is expressed as the relative standard deviation (%RSD) and is assessed at multiple concentration levels. Intra-day precision evaluates variability within a single day, while inter-day precision assesses it across different days. sci-hub.se The use of this compound contributes to high precision by correcting for random variations.
Below are tables summarizing findings from relevant validation studies.
Table 1: Linearity Data for Vortioxetine Quantification using LC-MS/MS This table contains interactive elements. Click on the headers to sort.
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Source |
|---|---|---|---|---|---|
| Vortioxetine | Vortioxetine-d8 | Human Serum | 0.05 - 80.0 | >0.99 | jgtps.com |
| Vortioxetine | Diazepam | Rat Plasma | 0.5 - 200 | >0.99 | sci-hub.se |
| Vortioxetine | Carbamazepine | Rat Plasma | 1.0 - 200 | 0.998 | nih.gov |
Table 2: Precision Data from a Validated UPLC-MS/MS Method in Rat Plasma This table contains interactive elements. Click on the headers to sort.
| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source |
|---|---|---|---|---|
| Vortioxetine | Low QC | <9.9% | <9.9% | sci-hub.se |
| Vortioxetine | Medium QC | <9.9% | <9.9% | sci-hub.se |
| Vortioxetine | High QC | <9.9% | <9.9% | sci-hub.se |
Stability Investigations in Research Samples
The stability of this compound, as a deuterated analogue, is a critical parameter for its use as an internal standard in quantitative bioanalytical assays. The fundamental principle behind using deuterated standards is their enhanced metabolic stability compared to their non-deuterated (protium) counterparts. This increased stability arises from the kinetic isotope effect (KIE), where the greater mass of the deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.comnih.gov Cleavage of this C-D bond, often a rate-limiting step in metabolic pathways, requires more energy, thus slowing down the rate of metabolism. juniperpublishers.comnih.govnih.gov
Vortioxetine is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP2D6 being the major contributor, followed by others such as CYP3A4/5, CYP2C9, and CYP2C19. clinpgx.orgnih.gov The metabolic process involves oxidation, often at sites susceptible to C-H bond cleavage. clinpgx.org By strategically replacing hydrogen with deuterium at these metabolic "hot spots," as in this compound, the molecule's breakdown is significantly hindered. nih.gov This ensures that the concentration of the internal standard remains stable throughout the experimental procedure, a prerequisite for accurate quantification of the target analyte. aptochem.com
Studies on the non-deuterated vortioxetine have established its degradation profile under various stress conditions. mdpi.comnih.gov This research indicates that vortioxetine is relatively stable under hydrolytic (acidic, basic, neutral) and thermal stress but is susceptible to degradation under oxidative and photolytic conditions. mdpi.comnih.gov While this compound would exhibit similar susceptibility to external physical and chemical degradation, its key advantage lies in its resistance to enzymatic degradation in biological samples like plasma, cell lysates, or microsomal fractions. juniperpublishers.com This metabolic robustness is crucial for its role as an ideal internal standard, as it mimics the analyte's behavior during sample extraction and analysis without being prematurely eliminated. aptochem.com
Table 1: Stability of Non-Deuterated Vortioxetine Under Forced Degradation Conditions
| Stress Condition | Reagent/Method | Outcome | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Stable | nih.gov |
| Alkaline Hydrolysis | 0.1 M NaOH | Stable | nih.gov |
| Neutral Hydrolysis | Water | Stable | mdpi.com |
| Oxidative | 3% H₂O₂ | Degradation Observed | mdpi.comnih.gov |
| Photolytic | UV Light (254 nm) | Degradation Observed | mdpi.comnih.gov |
| Thermal | 60 °C | Stable | mdpi.com |
This table summarizes the stability of the non-deuterated compound, providing a baseline for the expected chemical stability of its deuterated analogue.
Detection and Quantification of this compound in In Vitro Research Systems
This compound is not typically the primary analyte of interest in research studies; rather, it serves as an indispensable tool for the accurate quantification of its non-deuterated analogue, vortioxetine. In in vitro research systems, such as cell cultures, it is employed as an internal standard (IS) in sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comnih.gov
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. aptochem.com This is because the SIL-IS has nearly identical physicochemical properties to the analyte. It co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency or suppression in the mass spectrometer's ion source. aptochem.comnih.gov By adding a known concentration of the deuterated standard to the sample at the beginning of the workflow, any sample loss or variability during preparation and analysis can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal. chromforum.org
Cell Culture Lysates and Media Analysis
In studies examining the effects or metabolism of vortioxetine on cultured cells, it is essential to quantify its concentration in both the cell culture medium and the cell lysate. The general procedure involves adding a fixed amount of this compound solution to these samples.
Sample preparation typically follows with a protein precipitation step, where a solvent like acetonitrile (B52724) is added to denature and precipitate proteins, which are then removed by centrifugation. nih.govsci-hub.se This releases the drug and internal standard into the supernatant. The resulting supernatant is then injected into an LC-MS/MS system for analysis. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both vortioxetine and this compound, allowing for their simultaneous detection and the calculation of a response ratio for precise quantification. sci-hub.se
Subcellular Fraction Analysis
To understand the intracellular distribution and metabolism of vortioxetine, researchers may perform cell fractionation to isolate specific organelles such as nuclei, mitochondria, and microsomes. nih.gov this compound is crucial for quantifying the parent drug within these isolated fractions. As vortioxetine is extensively metabolized by CYP enzymes located in liver microsomes, such analyses are common in drug metabolism studies. nih.gov
The analytical workflow is similar to that for whole-cell lysates. A known quantity of this compound is added to each subcellular fraction sample. nih.gov The samples are then processed to extract the compounds, often by protein precipitation or liquid-liquid extraction. The subsequent LC-MS/MS analysis allows for the accurate determination of vortioxetine concentration in each compartment, corrected for any analytical variability by the stable isotope-labeled internal standard. This approach provides reliable quantitative data on the drug's accumulation in different parts of the cell. nih.gov
Chromatographic Separation Techniques for Deuterated and Non-Deuterated Analogues
The separation of this compound from its non-deuterated counterpart is typically achieved using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), coupled with a mass spectrometric detector. nih.govnih.gov While the primary means of differentiation is their mass difference detected by the MS, chromatographic separation is optimized to resolve the analytes from other matrix components to minimize interference. aptochem.com
Due to their nearly identical chemical structures, the deuterated and non-deuterated analogues generally co-elute or have very similar retention times under typical reversed-phase chromatographic conditions. aptochem.comnih.gov This is an ideal characteristic for an internal standard, as it ensures both compounds experience the same matrix effects at the point of ionization. chromforum.org However, in some cases, a slight chromatographic separation, known as the isotopic effect, can be observed, particularly with a higher number of deuterium substitutions and high-resolution chromatography. nih.gov
Reversed-phase columns, such as C18, are commonly used for the analysis of vortioxetine and its analogues. sci-hub.senih.gov Gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component, often containing an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, is a standard approach. nih.govnih.gov The mass spectrometer then differentiates the co-eluting compounds based on their distinct mass-to-charge ratios.
Table 2: Example Chromatographic Conditions for Separation of Vortioxetine and its Deuterated Analogue
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chromatography System | UPLC-MS/MS | UPLC-MS/MS | RP-HPLC |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | Accucore RP-MS | Cosmosil C18 (250mm x 4.6ID, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile (Gradient) | A: Ammonium formate, Formic acidB: Methanol (Gradient) | ACN:Methanol:Water (40:50:10 v/v/v) (Isocratic) |
| Flow Rate | 0.4 mL/min | Not Specified | 0.8 mL/min |
| Detection | ESI-MS/MS (MRM mode) | LC-MS/MS | UV (270 nm) |
| Retention Time (Vortioxetine) | ~1.17 min | Not Specified | ~4.498 min |
| Internal Standard | Fluoxetine (in study) / Deuterated analogue (typical) | Not Specified | Not Specified |
| Reference | nih.gov | nih.gov | ijtsrd.com |
This table presents a compilation of typical chromatographic systems and conditions used for the analysis of vortioxetine, which are directly applicable to the simultaneous analysis of vortioxetine and its deuterated internal standard, this compound.
Application in Preclinical and in Vitro Metabolism Studies
Tracing Metabolic Pathways of Vortioxetine (B1682262) Using N'-(2,4-Dimethylphenyl) Vortioxetine-d8
This compound is instrumental in mapping the metabolic transformations of vortioxetine. Because deuterated compounds are chemically identical to their non-deuterated counterparts, they follow the same metabolic routes. juniperpublishers.com However, they are easily distinguishable by mass spectrometry, allowing for precise tracking. Vortioxetine is known to undergo extensive metabolism, primarily through oxidation followed by glucuronic acid conjugation. nih.govpharmgkb.orgnih.gov The main metabolic pathways identified include methylation, hydroxylation, oxidation, and glucuronidation. nih.gov
Preclinical studies in animal models are crucial for identifying potential human metabolites. In studies using rats, researchers have successfully identified numerous metabolites of vortioxetine in various biological matrices. nih.gov The use of a deuterated internal standard like this compound is essential for the accurate quantification required in such discovery studies.
One comprehensive study identified 29 distinct metabolites in rats following oral administration of vortioxetine, with metabolites detected in plasma, urine, and feces. nih.gov In vitro investigations using human liver microsomes have pinpointed several key oxidative transformations. researchgate.net The primary metabolic event occurs at the 2,4-dimethylphenyl group, leading to a benzylic alcohol that is subsequently oxidized to form the main, pharmacologically inactive metabolite, a benzoic acid derivative known as Lu AA34443. nih.govpharmgkb.orgresearchgate.net Other identified metabolites include a minor, active metabolite (Lu AA39835), a 4-hydroxy-phenyl derivative, and a sulfoxide. nih.govresearchgate.net
Table 1: Key Metabolites of Vortioxetine Identified in Preclinical and In Vitro Models
| Metabolite Name/Description | Metabolic Reaction | Pharmacological Activity | Source |
|---|---|---|---|
| Vortioxetine Benzoic Acid (Lu AA34443) | Benzylic oxidation | Inactive | nih.govpharmgkb.org |
| Lu AA39835 | Not specified | Active (but does not cross blood-brain barrier) | nih.gov |
| 4-hydroxy-phenyl vortioxetine | Aromatic hydroxylation | Not specified | researchgate.netpharmgkb.org |
| Vortioxetine Sulfoxide | Sulfoxidation | Not specified | researchgate.netpharmgkb.org |
| N-hydroxylated piperazine (B1678402) metabolite | N-hydroxylation | Not specified | researchgate.net |
This table is interactive. Click on the headers to sort.
Phase I Metabolism: The initial oxidative steps are predominantly carried out by the Cytochrome P450 (CYP) superfamily of enzymes. upol.cznih.gov
Cytochrome P450 (CYP) Enzymes : In vitro studies have confirmed that multiple CYP isozymes can metabolize vortioxetine, including CYP2D6, CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. pharmgkb.org CYP2D6 is the principal enzyme responsible for the primary metabolism of vortioxetine into its major inactive metabolite. nih.govpharmgkb.orgupol.cz
Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) : Following the initial CYP-mediated oxidation of a methyl group to a benzylic alcohol, ADH and ALDH are the enzymes most likely responsible for the subsequent oxidation to the final carboxylic acid metabolite. pharmgkb.orgresearchgate.net
Phase II Metabolism:
UDP-Glucuronosyltransferase (UGT) : After oxidation, the resulting metabolites undergo conjugation with glucuronic acid, a reaction catalyzed by UGT enzymes. nih.govnih.govdrugbank.com This process increases the water solubility of the metabolites, facilitating their excretion from the body. xenotech.com
This table is interactive. Click on the headers to sort.
The strategic placement of deuterium (B1214612) atoms on a molecule can significantly alter its metabolic rate due to the kinetic isotope effect (KIE). nih.govsemanticscholar.org The carbon-deuterium (C-D) bond is significantly stronger than a carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in metabolic reactions. juniperpublishers.com Consequently, deuteration at a site of metabolism can slow down the reaction. juniperpublishers.com
Pharmacokinetic Methodologies in Preclinical Models Enabled by Deuterated Standards
Deuterated compounds are the gold standard for internal standards in quantitative bioanalysis, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. medchemexpress.comnih.gov this compound is an ideal internal standard because it co-elutes with vortioxetine and shows identical behavior during sample extraction and ionization, but is distinguished by its higher mass. This minimizes analytical variability and ensures high accuracy and precision. nih.gov
ADME studies are foundational in preclinical research, providing critical data on a drug's disposition. These studies require robust bioanalytical methods to measure drug and metabolite concentrations in diverse biological samples. For example, a pharmacokinetic study in rats after a single oral dose of a vortioxetine salt was conducted to determine key parameters. nih.gov In such an experiment, this compound would be added to every sample as an internal standard before processing to ensure accurate quantification. This allows for the reliable determination of pharmacokinetic parameters that describe the drug's absorption, distribution, and elimination. nih.gov
Table 3: Example Pharmacokinetic Parameters of a Vortioxetine Salt in Rats (3 mg/kg Oral Dose)
| Parameter | Description | Value | Source |
|---|---|---|---|
| Cmax | Maximum plasma concentration | 14.63 ± 4.00 ng/mL | nih.gov |
| Tmax | Time to reach maximum concentration | 1.00–4.00 h | nih.gov |
This table is interactive. Click on the headers to sort.
Before advancing a drug candidate to human trials, it is common to assess its pharmacokinetic profile in multiple preclinical species (e.g., rats and dogs). Comparative bioavailability studies reveal species-specific differences in drug absorption and metabolism. nih.gov Such differences can arise from variations in the expression and activity of metabolic enzymes like CYPs. nih.govnih.gov
In a comparative bioavailability study, vortioxetine would be administered to different animal species. Plasma samples would be collected over time, and this compound would be used as the internal standard in the LC-MS/MS method to quantify vortioxetine concentrations. By comparing pharmacokinetic parameters like bioavailability (F), Cmax, and half-life (t1/2) across species, researchers can better predict the drug's behavior in humans and select the most appropriate animal model for further toxicological studies. nih.gov
In Vitro Metabolic Stability Assays (e.g., Liver Microsomes, Hepatocytes)
In vitro metabolic stability assays are fundamental in early drug development to forecast a drug's metabolic clearance in the body. These assays typically utilize subcellular fractions, such as human liver microsomes (HLM), or intact cells, like cryopreserved human hepatocytes. cerilliant.com Microsomes are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of phase I oxidative metabolism, while hepatocytes contain both phase I and phase II metabolic enzymes, offering a more complete picture of metabolic pathways. cerilliant.comclinicaltrials.gov
In these experiments, the parent compound, vortioxetine, is incubated with the biological matrix (microsomes or hepatocytes). At specific time points, aliquots are taken, and the reaction is stopped. The concentration of the remaining vortioxetine is then measured over time to determine its rate of depletion. For accurate quantification of vortioxetine in these complex biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is indispensable. This compound is ideally suited for this role. cerilliant.comcaymanchem.com Due to its nearly identical physicochemical properties to vortioxetine, it co-elutes during chromatography and experiences similar ionization effects, but is distinguishable by its higher mass. This allows for the correction of any sample loss during preparation and variability in instrument response, ensuring the high precision and accuracy of the obtained metabolic data.
Intrinsic Clearance Determination
A critical parameter derived from metabolic stability assays is intrinsic clearance (CLint). youtube.com This value represents the inherent ability of the liver to metabolize a drug, independent of physiological factors like blood flow. nih.gov It is calculated from the rate of disappearance of the parent drug in the in vitro system. clinicaltrials.gov
In a typical assay to determine the intrinsic clearance of vortioxetine, the compound would be incubated with human liver microsomes. The concentration of vortioxetine would be measured at various time points using LC-MS/MS, with this compound added to each sample as the internal standard. Research on vortioxetine's (also known as Lu AA21004) metabolism has identified the formation of a benzylic alcohol as a rate-limiting step in its primary metabolic pathway. nih.gov The intrinsic clearance for this specific metabolic step has been determined in human liver microsomes.
| Metabolic Pathway | In Vitro System | Intrinsic Clearance (CLint) (μL/min/mg protein) | Reference |
|---|---|---|---|
| Formation of Benzylic Alcohol Metabolite | Human Liver Microsomes (HLM) | 0.113 | nih.gov |
Reaction Phenotyping Studies
Reaction phenotyping studies are conducted to identify the specific enzymes responsible for a drug's metabolism. clinpgx.org This is crucial for predicting potential drug-drug interactions. These studies can be performed using a panel of recombinant human CYP enzymes or by using chemical inhibitors of specific CYP enzymes in human liver microsomes. clinpgx.org By observing which enzymes metabolize the drug or which inhibitors block its metabolism, the contribution of each enzyme can be determined.
For vortioxetine, studies have shown that it is metabolized by several CYP450 enzymes. nih.govnih.gov The primary enzyme involved is CYP2D6, with contributions from other enzymes like CYP3A4/5, CYP2C9, and CYP2C19 for the formation of various metabolites. nih.govnih.gov In these studies, the formation of specific metabolites is quantified by LC-MS/MS, a process where this compound would serve as the ideal internal standard for the parent drug.
A 2023 study investigated the inhibitory potential of vortioxetine on major CYP450 enzymes in human liver microsomes, providing insights into its interaction with these metabolic pathways. The inhibition constant (Ki) is a measure of the potency of this inhibition.
| CYP450 Enzyme | Type of Inhibition | Inhibition Constant (Ki) (μM) | Reference |
|---|---|---|---|
| CYP2B6 | Mixed | 8.55 | nih.gov |
| CYP2C8 | Noncompetitive | 6.96 | nih.gov |
| CYP2C9 | Mixed | 4.17 | nih.gov |
| CYP2C19 | Competitive | 2.17 | nih.gov |
| CYP2D6 | Competitive | 9.37 | nih.gov |
| CYP3A4 | Noncompetitive | 7.26 | nih.gov |
The data from these in vitro studies, generated with the help of analytical tools like this compound, are critical for building a comprehensive metabolic profile of vortioxetine, informing its clinical use and predicting its behavior in diverse patient populations.
Mechanistic Investigations Preclinical/in Vitro Facilitated by N 2,4 Dimethylphenyl Vortioxetine D8
Receptor Binding and Transporter Interaction Studies In Vitronih.govpsychscenehub.comresearchgate.netcore.ac.ukcambridge.org
Vortioxetine (B1682262) exhibits a multimodal mechanism of action, characterized by its interaction with the serotonin (B10506) transporter and a range of serotonin receptors. nih.govmontclair.edunih.gov This profile distinguishes it from many other antidepressants. psychscenehub.comnih.gov In vitro studies using recombinant cell lines have been crucial in defining this unique pharmacological footprint. nih.govresearchgate.net
Vortioxetine demonstrates a complex and nuanced interaction with various serotonin (5-HT) receptor subtypes. nih.gov It acts as an agonist at 5-HT1A receptors, a partial agonist at 5-HT1B receptors, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors. nih.govnih.govresearchgate.net The binding affinities (Ki), which indicate the concentration required to occupy 50% of the receptors, have been quantified in numerous in vitro assays. nih.govnih.gov
Vortioxetine binds with high affinity to 5-HT3A (Ki = 3.7 nM), 5-HT1A (Ki = 15 nM), and 5-HT7 (Ki = 19 nM) receptors. caymanchem.comnih.gov Its affinity for the 5-HT1B receptor is moderate (Ki = 33 nM), where it acts as a partial agonist. caymanchem.comnih.gov The compound also shows antagonism at the 5-HT1D receptor with a Ki value of 54 nM. nih.govnih.gov The unique inhibitory mechanism at the 5-HT3 receptor differs from classic competitive antagonists, showing initial partial agonist activity followed by a persistent and insurmountable inhibition. nih.gov Computational modeling suggests vortioxetine binds differently within the 5-HT3A orthosteric site compared to other ligands, forming unique interactions. nih.gov
| Target | Binding Affinity (Ki, nM) | Functional Activity | Reference |
|---|---|---|---|
| Serotonin Transporter (SERT) | 1.6 | Inhibitor | nih.govnih.gov |
| 5-HT3A Receptor | 3.7 | Antagonist | nih.govnih.gov |
| 5-HT1A Receptor | 15 | Agonist | nih.govnih.gov |
| 5-HT7 Receptor | 19 | Antagonist | nih.govnih.gov |
| 5-HT1B Receptor | 33 | Partial Agonist | nih.govcore.ac.uk |
| 5-HT1D Receptor | 54 | Antagonist | nih.govnih.gov |
| β1-Adrenergic Receptor | 46 | - | caymanchem.com |
A primary mechanism of vortioxetine is the potent inhibition of the human serotonin transporter (hSERT). acs.org It binds to SERT with high affinity (Ki = 1.6 nM), thereby blocking the reuptake of serotonin from the synaptic cleft. nih.govnih.gov This action increases the availability of serotonin in the synapse. psychscenehub.com The inhibitory concentration (IC50) for serotonin reuptake has been measured at 5.4 nM. nih.gov Computational and mutational studies suggest that the high-affinity binding site for vortioxetine is located within the central S1 site of hSERT. acs.org This research helps to explain the molecular basis for the potent SERT inhibition by this multimodal compound. acs.org
Vortioxetine's effects extend beyond direct serotonin modulation, indirectly influencing several other key neurotransmitter systems. psychscenehub.comnih.gov Preclinical in vitro and in vivo studies suggest that through its actions on serotonin receptors, vortioxetine can potentiate the neurotransmission of norepinephrine (B1679862), dopamine (B1211576), acetylcholine, histamine (B1213489), glutamate (B1630785), and gamma-aminobutyric acid (GABA). psychscenehub.comnih.govnih.gov
Glutamate and GABA : Vortioxetine's antagonist action at 5-HT3 receptors and agonist action at 5-HT1A receptors can inhibit GABAergic interneurons. psychscenehub.comcambridge.org This reduces GABA's inhibitory output, leading to a disinhibition and subsequent enhancement of glutamate release from pyramidal neurons in areas like the prefrontal cortex and hippocampus. cambridge.orgresearchgate.net
Norepinephrine, Dopamine, Acetylcholine, and Histamine : The blockade of 5-HT3 receptors can lead to increases in serotonin, dopamine, norepinephrine, acetylcholine, and histamine. nih.govpsychscenehub.com Furthermore, agonism at 5-HT1A receptors and partial agonism at 5-HT1B receptors are thought to contribute to the release of dopamine, norepinephrine, acetylcholine, and histamine in the prefrontal cortex. psychscenehub.comcambridge.org In contrast to its potent effect on SERT, vortioxetine has a very low affinity for the norepinephrine transporter (Ki = 113 nM) and the dopamine transporter (Ki > 1000 nM). nih.gov
Biochemical Pathway Modulation Research In Vitro
In vitro research demonstrates that vortioxetine modulates several biochemical pathways associated with neuroplasticity. researchgate.netmontclair.edu In cultured rat hippocampal neurons, acute application of vortioxetine was shown to increase the phosphorylation of the GluA1 subunit of the AMPA receptor at serine 845. researchgate.net This was accompanied by an increase in the phosphorylation of the α subunit of Ca2+/calmodulin-dependent kinase (CaMKIIα) at threonine 286, without altering the total protein levels of either molecule. researchgate.net Such modulation of AMPA receptor phosphorylation is a key mechanism in regulating functional plasticity, which underlies memory formation. montclair.edu
Further studies using computational and bioinformatics approaches have explored vortioxetine's effects on other pathways. For instance, in the context of glioblastoma research, vortioxetine has been suggested to suppress cancer development by modulating the functions of proteins like AKT1, HIF1A, CDH1, and NFKB1 and their associated signaling pathways, including the Rap1 and HIF-1 signaling pathways. nih.gov
Enzyme Kinetic Studies
Specific enzyme kinetic studies focusing on N'-(2,4-Dimethylphenyl) Vortioxetine-d8 are not detailed in the available literature, as its primary role is an internal standard in pharmacokinetic analyses where its altered metabolic rate is a useful property. caymanchem.comnih.gov
However, extensive in vitro research has been conducted on the metabolism of the parent compound, vortioxetine. It is metabolized extensively through oxidation by multiple cytochrome P450 (CYP) enzymes, followed by glucuronic acid conjugation. nih.govnih.govdrugbank.com The primary enzyme responsible for its metabolism is CYP2D6. nih.govpharmgkb.org Other contributing enzymes identified in vitro include CYP3A4/5, CYP2C9, CYP2C19, CYP2A6, CYP2C8, and CYP2B6. drugbank.compharmgkb.org
In vitro studies using human liver microsomes have investigated the inhibitory potential of vortioxetine on these enzymes. frontiersin.org These enzyme kinetic analyses revealed different types of inhibition for various CYP isoforms:
Competitive inhibition : for CYP2C19 (Ki = 2.17 μM) and CYP2D6 (Ki = 9.37 μM). frontiersin.org
Noncompetitive inhibition : for CYP3A4 (Ki = 7.26 μM) and CYP2C8 (Ki = 2.96 μM). frontiersin.org
Mixed inhibition : for CYP2B6 (Ki = 8.55 μM) and CYP2C9 (Ki = 4.17 μM). frontiersin.org
These findings indicate that vortioxetine is a potential inhibitor of several liver drug-metabolizing enzymes. frontiersin.org The major metabolite produced via these pathways is a pharmacologically inactive carboxylic acid derivative. nih.govpharmgkb.org
Future Research Directions and Emerging Applications
Development of Novel Analytical Platforms for Deuterated Drug Research
The precise analysis of deuterated compounds is fundamental to their application in research. Future developments in analytical platforms are geared towards enhancing sensitivity, resolution, and efficiency. For compounds such as N'-(2,4-Dimethylphenyl) Vortioxetine-d8, which are often used as internal standards, the ability to distinguish them clearly from their non-deuterated counterparts is crucial.
Advanced analytical techniques are being refined for this purpose. High-resolution mass spectrometry (HRMS) stands out as a powerful tool, capable of differentiating between the minute mass differences of isotopologues. The development of novel ionization sources and mass analyzers aims to minimize fragmentation and improve the accuracy of quantification. Furthermore, multidimensional chromatography techniques, which combine different separation mechanisms, are being explored to resolve complex mixtures containing various metabolites and isotopically labeled standards. These platforms are essential for robust bioanalytical method development, ensuring that compounds like this compound can be used to generate reliable data in preclinical and clinical studies.
Integration into High-Throughput Screening Methodologies
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The integration of deuterated molecules into HTS workflows represents a significant methodological advancement. In this context, this compound could serve as a valuable tool in competitive binding assays or as an internal standard in rapid LC-MS/MS-based screening assays.
The use of deuterated standards in HTS helps to normalize for variations in sample preparation and matrix effects, leading to more reliable and reproducible results. This is particularly important when screening large compound libraries where even minor inconsistencies can lead to false positives or negatives. The development of acoustic droplet ejection mass spectrometry, which allows for ultra-fast analysis, is one area where the inclusion of deuterated internal standards is becoming increasingly vital for ensuring data quality at high speeds.
Advancements in Isotopic Labeling for Complex Chemical Systems
The synthesis of specifically labeled compounds like this compound relies on sophisticated chemical methods. Ongoing research in isotopic labeling is focused on creating more efficient, selective, and cost-effective ways to introduce deuterium (B1214612) and other isotopes into complex molecules.
Recent breakthroughs include the use of transition-metal-catalyzed C-H activation to directly replace hydrogen with deuterium atoms in late-stage functionalization. This approach allows for the labeling of complex drug molecules without the need for a complete re-synthesis. Additionally, new enzymatic and microbial methods are being developed to produce isotopically labeled compounds in a highly specific and environmentally friendly manner. These advancements will make a wider range of deuterated standards and research tools, including analogs of complex molecules like vortioxetine (B1682262), more accessible to the scientific community.
Potential for Derivatization to Explore New Chemical Probes
Beyond its role as an analytical standard, this compound can be a starting point for the creation of novel chemical probes. Derivatization involves chemically modifying a molecule to introduce new functional groups, which can alter its properties or allow it to interact with its biological targets in new ways.
By attaching fluorescent tags, biotin (B1667282) handles, or photo-affinity labels to the core structure, researchers can create powerful tools for studying drug-target interactions, cellular uptake, and distribution. The presence of the deuterium atoms can provide a unique spectroscopic signature, allowing these probes to be tracked and quantified using mass spectrometry alongside other analytical techniques. This dual-functionality enables a more comprehensive understanding of a drug's mechanism of action at the molecular level.
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N'-(2,4-Dimethylphenyl) Vortioxetine-d8?
Answer:
The synthesis of deuterated compounds like this compound typically involves isotopic labeling during key reaction steps. For example, deuterium incorporation can be achieved via catalytic hydrogen-deuterium exchange or using deuterated reagents in Suzuki-Miyaura coupling reactions. A critical step is ensuring isotopic purity (>98% deuterium) by optimizing reaction conditions (e.g., solvent, temperature, and catalyst loading). Post-synthesis, purification via preparative HPLC or column chromatography is essential to isolate the target compound from non-deuterated byproducts. Analytical validation using LC-MS and H NMR confirms isotopic enrichment and structural fidelity .
Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?
Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HR-MS): To confirm molecular formula (CHDNS) and isotopic distribution.
- Multinuclear NMR Spectroscopy: H NMR identifies non-deuterated protons, while H NMR quantifies deuterium incorporation. C NMR resolves aromatic and aliphatic carbon environments.
- X-ray Crystallography: For definitive structural elucidation, SHELXL (via SHELX suite) is widely used for refining atomic coordinates and thermal parameters .
- FT-IR Spectroscopy: Validates functional groups (e.g., thioether linkages) and deuterium-induced vibrational shifts.
Advanced: How can crystallographic data for this compound be validated to ensure accuracy?
Answer:
Crystallographic validation involves:
- R-factor Analysis: A final R1 < 0.05 and wR2 < 0.10 indicate high precision.
- PLATON/ADDSYM Checks: To detect missed symmetry or twinning.
- Hirshfeld Surface Analysis: Identifies unusual intermolecular interactions or disorder.
- SHELXL Refinement: Utilizes restraints for deuterium atoms due to their low electron density. Structure validation tools like CHECKCIF flag outliers in bond lengths/angles, ensuring compliance with IUCr standards .
Advanced: What are the challenges in analyzing deuterium-induced isotopic effects in pharmacokinetic studies of this compound?
Answer:
Deuterium kinetic isotope effects (DKIE) can alter metabolic stability and bioavailability. Challenges include:
- Metabolic Pathway Interference: Deuterium at labile positions (e.g., methyl groups) may slow CYP450-mediated oxidation, requiring LC-MS/MS to track deuterium retention in metabolites.
- Solvent Stability: Deuterated compounds stored in protic solvents (e.g., DO) may undergo H/D exchange, necessitating stability studies under controlled conditions .
- Quantitative NMR (qNMR): To monitor isotopic purity over time, ensuring DKIE studies reflect true pharmacological behavior.
Advanced: How can researchers address discrepancies in impurity profiling of this compound during synthesis?
Answer:
Impurity analysis requires:
- HPLC-DAD/ELSD: To detect structurally related impurities (e.g., non-deuterated analogs, diastereomers).
- Reference Standards: Use certified impurities like Vortioxetine Diamine Impurity (N1-(2-((2,4-Dimethylphenyl)thio)phenyl)ethane-1,2-diamine dihydrochloride) for spiking experiments .
- Forced Degradation Studies: Expose the compound to heat, light, and hydrolytic conditions to identify degradation products.
- Mass Spectral Libraries: Compare fragmentation patterns with databases to resolve ambiguous peaks.
Basic: What computational tools are recommended for modeling the conformational dynamics of this compound?
Answer:
- Density Functional Theory (DFT): For optimizing ground-state geometries and calculating vibrational spectra (e.g., Gaussian 16).
- Molecular Dynamics (MD) Simulations: AMBER or GROMACS to study solvent interactions and deuterium’s impact on molecular flexibility.
- ORTEP-3: Generates publication-quality thermal ellipsoid plots to visualize anisotropic displacement parameters from crystallographic data .
Advanced: How do deuterium substitution patterns influence the pharmacological activity of this compound compared to its non-deuterated analog?
Answer:
Deuterium at metabolically vulnerable positions (e.g., benzylic or methyl groups) can:
- Enhance Metabolic Half-life: By slowing oxidative metabolism (e.g., via CYP2D6), as shown in deuterated antidepressants like CTP-347.
- Alter Receptor Binding: Subtle changes in van der Waals interactions due to deuterium’s larger atomic radius.
- Validate via Comparative Studies: Parallel in vitro assays (e.g., serotonin transporter inhibition) and in vivo PK/PD models to quantify differences .
Basic: What guidelines should be followed for reporting crystallographic data of this compound in publications?
Answer:
Adhere to IUCr standards:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
